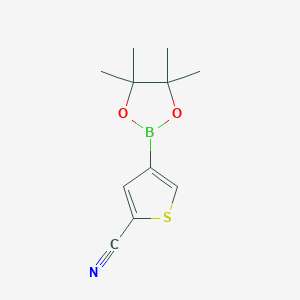

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile (CAS: 1642844-61-8) is a boronic ester derivative featuring a thiophene core substituted with a pinacol boronate group at position 4 and a cyano group at position 2. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions due to the stability of the pinacol boronate moiety and the electron-withdrawing nature of the cyano group, which modulates reactivity . Its molecular formula is C₁₁H₁₄BNO₂S (MW: 235.11 g/mol), and it is commercially available with purities ≥95% .

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO2S/c1-10(2)11(3,4)15-12(14-10)8-5-9(6-13)16-7-8/h5,7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJOBQFUKFUIDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901148349 | |

| Record name | 2-Thiophenecarbonitrile, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901148349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1642844-61-8 | |

| Record name | 2-Thiophenecarbonitrile, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1642844-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarbonitrile, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901148349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile typically involves the following steps:

-

Borylation Reaction: : The introduction of the dioxaborolane group is often achieved through a borylation reaction. A common method involves the use of bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

-

Nitrile Introduction: : The cyano group can be introduced via a nucleophilic substitution reaction. This step may involve the use of a suitable nitrile precursor and a base to facilitate the substitution on the thiophene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety participates in palladium-catalyzed Suzuki-Miyaura couplings with aryl/vinyl halides or triflates. This reaction forms carbon-carbon bonds, enabling the synthesis of biaryl or heteroaryl structures .

Example Reaction:

Key Conditions:

-

Catalyst: Pd(OAc)₂ (2–5 mol%)

-

Ligand: SPhos or XPhos (4–8 mol%)

-

Base: K₃PO₄ or Cs₂CO₃

-

Solvent: THF/H₂O (4:1)

Oxidation of the Boronic Ester

The dioxaborolane group oxidizes to hydroxyl or carbonyl derivatives under strong oxidizing conditions. For example, hydrogen peroxide (H₂O₂) converts the boronic ester to a phenol derivative .

Example Reaction:

Oxidation Efficiency:

| Oxidant | Temperature | Conversion (%) |

|---|---|---|

| 30% H₂O₂ | 90°C | 98% |

| Oxone® | 50°C | 76% |

Data adapted from RSC publications .

Functionalization of the Carbonitrile Group

The nitrile group undergoes hydrolysis, reduction, or nucleophilic addition:

-

Hydrolysis: Forms carboxylic acids or amides under acidic/basic conditions.

-

Reduction: Converts to amines using LiAlH₄ or catalytic hydrogenation.

Suzuki-Miyaura Coupling Mechanism

-

Oxidative Addition: Pd⁰ inserts into the C–X bond of the aryl halide.

-

Transmetallation: Boronic ester transfers the aryl group to Pd.

-

Reductive Elimination: Forms the C–C bond, regenerating Pd⁰ .

Oxidation Mechanism

-

Electrophilic Attack: H₂O₂ reacts with the boron center.

-

Protonolysis: Cleavage of the B–O bond forms a borinic acid intermediate.

Major Reaction Products

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄, 90°C | Biaryl-thiophene carbonitrile | 85–92 |

| Oxidation | H₂O₂, K₃PO₄, 90°C | 4-Hydroxythiophene-2-carbonitrile | 93–98 |

| Nitrile Hydrolysis | H₂SO₄, H₂O, reflux | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid | 78 |

Data compiled from RSC and industrial protocols .

Comparison with Analogous Compounds

| Compound | Reactivity in Suzuki Coupling | Nitrile Stability |

|---|---|---|

| 4-(Boronic ester)thiophene-2-carbonitrile | High (TOF = 1,200 h⁻¹) | Moderate |

| 5-Bromo-3-(boronic ester)thiophene | Moderate (TOF = 800 h⁻¹) | Low |

| Thiophene-2-boronic acid pinacol ester | High (TOF = 1,100 h⁻¹) | N/A |

TOF = Turnover frequency; Data from catalysis studies .

Challenges and Optimizations

Scientific Research Applications

Chemistry

In organic synthesis, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile is used as a building block for the construction of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for the synthesis of biaryl compounds and other conjugated systems.

Biology

The compound’s derivatives have potential applications in medicinal chemistry. For example, the cyano group can be transformed into various functional groups that may exhibit biological activity, making it a versatile intermediate in drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound can be explored for their pharmacological properties. The presence of the cyano group and the thiophene ring can impart unique biological activities, potentially leading to the development of new therapeutic agents.

Industry

In the materials science industry, this compound can be used in the synthesis of organic semiconductors and other advanced materials. Its ability to form conjugated systems makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile exerts its effects depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the boron-containing compound and an aryl or vinyl halide. The cyano group can participate in various nucleophilic and electrophilic reactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Analogues

Biological Activity

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile is a boron-containing organic molecule that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in various fields.

- Molecular Formula : C12H14BNO2S

- Molecular Weight : 235.11 g/mol

- CAS Number : Not specifically listed but related compounds exist under similar nomenclature.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through its boron atom and thiophene moiety. The dioxaborolane structure is known for its role in stabilizing reactive intermediates and facilitating various reactions in biological systems.

Biological Activity

- Antioxidant Properties :

- Anti-inflammatory Effects :

- Anticancer Activity :

Study 1: Nrf2 Activation

In a controlled experiment, the compound was tested for its ability to activate the Nrf2 pathway in human cell lines. Results indicated a significant increase in Nrf2 nuclear translocation and subsequent upregulation of antioxidant genes. This suggests a protective role against oxidative stress-induced cellular damage.

Study 2: Cytotoxicity Against Cancer Cells

A series of cytotoxicity assays were performed on various cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity. Further analysis revealed that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased caspase-3 activity and PARP cleavage.

Data Tables

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between a boronic ester and a halogenated aromatic precursor. Key steps include:

- Reagent preparation : Use 2-bromothiophene-2-carbonitrile as the halogenated partner and a boronic ester precursor (e.g., pinacolborane).

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a ligand (e.g., triphenylphosphine) in a 1:4 molar ratio .

- Reaction conditions : Perform in a degassed mixture of THF/H₂O (3:1) with Na₂CO₃ as the base at 80–90°C for 12–24 hours.

- Purification : Column chromatography (hexanes/EtOAc with 0.25% Et₃N) to remove Pd residues and unreacted starting materials .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Characterization requires a combination of techniques:

- NMR spectroscopy :

- ¹H NMR : Identify aromatic protons on the thiophene ring (δ 6.8–7.5 ppm) and methyl groups in the dioxaborolane (δ 1.0–1.3 ppm).

- ¹³C NMR : Confirm the carbonitrile group (δ ~115 ppm) and quaternary carbons in the dioxaborolane.

- ¹¹B NMR : Verify the boronic ester peak (δ 28–32 ppm) .

- IR spectroscopy : Detect C≡N stretching (~2200 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .

- LC-MS/HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 275.1) and purity .

Advanced: How can Suzuki-Miyaura reactions involving this compound be optimized for electron-withdrawing substituents?

Electron-withdrawing groups (e.g., -CN) reduce boronic ester reactivity. Optimization strategies include:

- Catalyst selection : Use Pd(OAc)₂ with electron-rich ligands (e.g., SPhos or XPhos) to enhance oxidative addition .

- Solvent/base adjustment : Replace Na₂CO₃ with Cs₂CO₃ in DMF to stabilize the transition state .

- Temperature control : Lower reaction temperature (60°C) to minimize protodeboronation side reactions .

- Additives : Include 1 eq. of LiCl to improve boronate solubility and reduce homocoupling .

Advanced: How should researchers address contradictory crystallographic data arising from unexpected byproducts?

Contradictions may stem from twinning or disordered crystal packing . Mitigation steps:

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement tools : Apply SHELXL for anisotropic displacement parameters and SHELXD for phase problem resolution .

- Validation : Cross-check with PLATON’s ADDSYM algorithm to detect missed symmetry elements .

- Byproduct analysis : Isolate impurities via preparative HPLC and characterize via NMR/MS .

Basic: What are common side reactions during synthesis, and how are they mitigated?

- Protodeboronation : Hydrolysis of the boronic ester under basic conditions. Mitigation: Use anhydrous solvents and degas reagents .

- Homocoupling : Undesired dimerization due to oxidative conditions. Mitigation: Limit Pd loading (<2 mol%) and add radical scavengers (e.g., BHT) .

- Thiophene ring oxidation : Avoid strong oxidizers (e.g., O₂) and use inert atmospheres (N₂/Ar) .

Advanced: What strategies enable regioselective functionalization of the thiophene ring post-borylation?

- Directed ortho-metalation : Introduce a directing group (e.g., -CONHR) to guide electrophilic substitution at the 5-position .

- Cross-electrophile coupling : Use Ni-catalyzed C-H activation with aryl halides in DMAc at 120°C .

- Protection/deprotection : Temporarily mask the carbonitrile group with TMSCl to direct reactivity to the boronic ester .

Basic: How is compound purity validated under varying storage conditions?

- Short-term storage : Store at –20°C under argon in amber vials. Assess stability via HPLC (C18 column, MeCN:H₂O gradient) every 3 months .

- Long-term stability : Monitor boron content via ICP-MS and check for hydrolysis byproducts (e.g., boronic acid) using ¹¹B NMR .

- Degradation indicators : IR peak shifts at ~1350 cm⁻¹ (B-O bond cleavage) or new peaks at ~3400 cm⁻¹ (B-OH formation) .

Advanced: How does steric hindrance from the dioxaborolane group impact coupling efficiency?

The tetramethyl groups create steric bulk, slowing transmetalation. Solutions:

- Bulky ligands : Employ t-Bu₃P or JohnPhos to stabilize Pd intermediates .

- Microwave-assisted synthesis : Reduce reaction time (1–2 hrs vs. 24 hrs) to minimize side reactions .

- Solvent effects : Use toluene instead of THF to enhance boronate coordination .

Basic: What computational tools predict reactivity trends for this compound?

- DFT calculations : Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for Suzuki coupling .

- Molecular docking : AutoDock Vina to simulate interactions with Pd catalysts and predict regioselectivity .

- Crystallography software : Mercury 4.3 to analyze packing effects and hydrogen-bonding networks .

Advanced: How are environmental and safety risks managed during large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.